Ethylcarbamic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
ethylcarbamic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2-4-3(5)6/h4H,2H2,1H3,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBIXTIBYFUAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388640 | |
| Record name | Ethylcarbamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7409-13-4 | |
| Record name | Ethylcarbamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies of Ethylcarbamic Acid and Its Analogues
Direct Synthesis Routes for Ethylcarbamic Acid
The direct synthesis of ethyl carbamate (B1207046), often referred to in literature, typically involves two main pathways: the condensation of urea (B33335) with ethanol (B145695) and reactions utilizing ethyl chloroformate.
The reaction between urea and ethanol to form ethyl carbamate is a well-established and environmentally friendly method, as it avoids the use of hazardous reagents like phosgene. epa.govgoogle.com This process generally involves heating a mixture of urea and an excess of ethanol under pressure. wikipedia.org The reaction proceeds through the nucleophilic attack of the ethanol's hydroxyl group on one of the carbonyl group's amide bonds in urea, leading to the elimination of ammonia (B1221849) and the formation of ethyl carbamate. google.com
The reaction is typically carried out in a sealed reactor at temperatures ranging from 100 to 200°C and pressures from 0.1 to 2.0 MPa. google.comgoogle.com The molar ratio of ethanol to urea is a critical parameter, often ranging from 1:1 to 20:1, to drive the equilibrium towards the product. google.comgoogle.com The primary byproduct of this reaction is ammonia, which can be recovered and utilized in other industrial processes. google.com This method is considered advantageous due to its relatively low cost, simple procedure, and the high purity of the resulting ethyl carbamate, which can reach over 95%. google.com
The formation of ethyl carbamate from urea and ethanol is also a known reaction that can occur at a slower rate under less controlled conditions, such as during the production and storage of fermented beverages and spirits. wikipedia.org Higher temperatures during processing and storage can accelerate this reaction, leading to increased concentrations of ethyl carbamate in these products. wikipedia.org
Another primary route for the synthesis of ethyl carbamate involves the use of ethyl chloroformate. wikipedia.org This method relies on the reaction of ethyl chloroformate with a source of ammonia. wikipedia.org The reaction is a nucleophilic acyl substitution where the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the displacement of the chloride ion and the formation of ethyl carbamate.
This reaction is generally carried out in a suitable solvent and may involve the use of a base to neutralize the hydrochloric acid formed as a byproduct. While effective, this method involves the use of ethyl chloroformate, which is a corrosive and toxic reagent, requiring careful handling and safety precautions. google.comrsc.org
A related and well-documented procedure is the synthesis of N-substituted carbamates, such as ethyl N-methylcarbamate, where an amine (like methylamine) is reacted with ethyl chloroformate. This reaction is typically performed at low temperatures in the presence of a base to scavenge the generated HCl.
Targeted Synthesis of this compound Analogues
The synthesis of analogues of ethyl carbamate, which are structurally related compounds with varied functional groups, is of great interest for developing new pharmaceuticals and other specialty chemicals. Two common strategies for creating these analogues are carbamic acid esterification and amine functionalization.
Carbamic acid esterification involves the formation of the carbamate functional group by reacting an alcohol with a carbamoylating agent. One such method is transcarbamoylation, where an existing carbamate, like methyl carbamate, is reacted with a different alcohol in the presence of a catalyst. organic-chemistry.org Tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate has been shown to proceed under mild conditions. organic-chemistry.org
Another approach involves the in-situ generation of a carbamoyl (B1232498) chloride, which then reacts with an alcohol or phenol (B47542) to produce the desired carbamate ester. This one-pot procedure avoids the direct handling of sensitive carbamoyl chlorides. organic-chemistry.org Furthermore, the reaction of isocyanates with alcohols is a widely used method for synthesizing carbamates. acs.org For instance, (aminophenyl)carbamic acid esters can be synthesized in a one-pot procedure from the corresponding nitrophenylisocyanate through simultaneous reduction of the nitro group and condensation with an alcohol. researchgate.net
The Curtius rearrangement of carbonyl azides in the presence of alcohols also provides a route to carbamates. jocpr.com This method has been used to synthesize a variety of carbamates derived from naphthofuran scaffolds. jocpr.com
Amine functionalization strategies involve the reaction of an amine with a carbonyl source to form the carbamate linkage. A green and attractive method is the direct synthesis from amines, carbon dioxide, and alcohols. rsc.org This reaction is often catalyzed by basic catalysts and can proceed under mild conditions. rsc.org The use of CO2 as a C1 source is advantageous due to its low cost and non-toxic nature. rsc.org
Another strategy is the oxidative alkoxycarbonylation of amines, which can be catalyzed by platinum group metals in the presence of a halide promoter. acs.org Palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate (B1221674) in the presence of an alcohol also provides a direct route to aryl carbamates. organic-chemistry.org
More recently, dehydrogenative methods have been developed. For example, a pincer-ligated iron complex can catalyze the dehydrogenative synthesis of N-substituted carbamates from formamides and alcohols. acs.org This reaction proceeds through the formation of a transient isocyanate intermediate. acs.org
Catalytic Considerations in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of ethyl carbamate and its analogues, influencing reaction rates, yields, and selectivity. In the direct synthesis from urea and ethanol, various solid catalysts have been investigated to improve the efficiency of the process.
Metal oxides are commonly employed as catalysts for this reaction. google.comgoogle.com A Chinese patent describes the use of metal oxides such as zinc oxide, manganese oxide, calcium oxide, aluminum oxide, or magnesium oxide for the synthesis of ethyl carbamate from urea and ethanol. google.com Research has also shown that silica-supported catalysts, such as TiO2/SiO2 and Cr2O3-NiO/SiO2, are effective for the synthesis of alkyl carbamates, including ethyl carbamate, from urea and alcohols, with yields of up to 97% being reported for ethyl carbamate. mdpi.com These solid catalysts are advantageous as they are easily separated from the reaction mixture and can be reused. google.commdpi.com The catalytic activity is influenced by factors such as the type of metal oxide, catalyst loading, and calcination temperature. mdpi.com
For the synthesis of carbamate analogues, a broader range of catalysts is utilized. Lewis and Brønsted acids have been shown to catalyze the synthesis of diethyl carbonate from ethyl carbamate and ethanol. scientific.net In the synthesis of carbamates from amines, CO2, and alcohols, basic catalysts, including cesium compounds, have demonstrated high activity. rsc.org Palladium-on-carbon (Pd/C) catalysts, often promoted with sodium iodide, are used in the oxidative carbonylation of amines to produce carbamates. epa.gov Iron-based pincer complexes have emerged as effective catalysts for the dehydrogenative synthesis of carbamates from formamides and alcohols. acs.org
The choice of catalyst is critical and depends on the specific synthetic route. For industrial applications, the development of active, stable, and reusable catalysts is a key area of research to make the synthesis of ethyl carbamate and its analogues more economical and environmentally benign. mdpi.comresearchgate.net
Mechanistic Investigations of Ethylcarbamic Acid Formation and Transformation
Biochemical Pathways of Ethyl Carbamate (B1207046) Formation in Fermented Systems
In fermented systems, particularly in alcoholic beverages like wine, the biochemical origins of ethyl carbamate precursors are closely linked to amino acid metabolism, primarily that of arginine.
Role of Urea (B33335) and Amino Acid Metabolism (e.g., Arginine, Citrulline)
Arginine, an abundant amino acid in grape juice and other fermentation substrates, serves as a critical precursor for ethyl carbamate formation. During fermentation, yeasts and lactic acid bacteria metabolize arginine through distinct pathways, yielding key intermediates that can subsequently react with ethanol (B145695).
Urea Formation: Wine yeasts, such as Saccharomyces cerevisiae, metabolize arginine, often yielding urea as a byproduct, especially when arginine is present in excess and cannot be fully incorporated into yeast proteins researchgate.netnih.govfda.gov. The enzyme arginase plays a role in the breakdown of arginine, leading to the production of ornithine and urea researchgate.netnews-medical.netembopress.org. If urea accumulates beyond the yeast's capacity for further metabolism, it can be released into the fermentation medium fda.gov.
Citrulline Formation: Lactic acid bacteria, commonly found in wine fermentation, can also metabolize arginine. They produce citrulline, an amino acid that is not typically incorporated into yeast protein fda.govresearchgate.net. Citrulline is an intermediate in the urea cycle, formed from ornithine and carbamoyl (B1232498) phosphate (B84403) news-medical.netembopress.org. Both yeast and lactic acid bacteria contribute to the pool of these precursors researchgate.netcapes.gov.br.
Reaction with Ethanol: Once formed and released into the fermenting must or beverage, urea and citrulline can react with ethanol, which is a primary product of alcoholic fermentation. This reaction leads to the formation of ethyl carbamate researchgate.netnih.govfda.govresearchgate.netresearchgate.net. The reaction between urea and ethanol is considered the most common pathway for EC formation in many fermented foods and beverages nih.govresearchgate.net.
The urea cycle itself illustrates the metabolic interconnections, where arginine is broken down into urea and ornithine by arginase news-medical.netembopress.org. Citrulline, an intermediate in this cycle, can also be converted to arginine, which then yields urea news-medical.netembopress.orgbevital.no.
Influence of Fermentation Conditions on Formation Kinetics
The rate and extent of ethyl carbamate formation are significantly influenced by various fermentation and storage conditions.
Temperature: Elevated temperatures exponentially accelerate the chemical reaction between urea and ethanol fda.gov. Studies have shown that storage at higher temperatures, such as 40°C, leads to a significant increase in EC formation, whereas storage at lower temperatures (<12°C) has minimal impact researchgate.net.
Precursor Concentrations: The initial concentrations of key precursors, namely urea and citrulline, as well as the concentration of ethanol, are critical factors affecting EC formation kinetics researchgate.net. High arginine content in the initial substrate can lead to higher urea levels fda.gov.
Yeast Strain and Metabolism: Different yeast strains exhibit varying capacities for metabolizing arginine and producing or excreting urea researchgate.netfda.govresearchgate.net. The choice of yeast strain can therefore influence the potential for EC formation.
pH: While temperature and precursor levels are significant, the pH of the medium appears to have a minimal effect on the content of ethyl carbamate researchgate.net.
Chemical Reaction Mechanisms of Ethyl Carbamate Generation
Beyond biochemical pathways, chemical reactions involving specific precursors can also lead to the generation of ethyl carbamate.
Cyanide and Cyanate (B1221674) Precursor Involvement
In certain fermented products, particularly those derived from stone fruits, grains, or sugar cane, cyanide and its oxidation product, cyanate, can serve as significant precursors for ethyl carbamate formation researchgate.netnih.govresearchgate.netresearchgate.net.
Cyanide Origin: Cyanogenic glycosides present in raw materials can undergo enzymatic hydrolysis, releasing hydrogen cyanide (HCN) researchgate.netresearchgate.netcyanidecode.org.
Cyanate Formation: Cyanide can be oxidized to cyanate (NCO⁻) researchgate.netresearchgate.netcyanidecode.org. This oxidation process can be enhanced by the presence of copper ions (Cu²⁺) researchgate.net. Molecular modeling suggests that isocyanic acid (HNCO), a tautomer of cyanic acid, is the active precursor derived from cyanate in the reaction with ethanol nih.gov.
Reaction with Ethanol: Cyanate, particularly in the form of isocyanic acid, reacts with ethanol to form ethyl carbamate researchgate.netnih.govresearchgate.netresearchgate.netnih.gov. This pathway can contribute to high EC levels in spirits derived from cyanogenic plants wikipedia.org.
Catalyzed Reaction Mechanisms (e.g., Metal-Ion Catalysis)
While the reaction between ethanol and precursors like urea or cyanate can occur spontaneously, metal ions can influence these processes, either by catalyzing precursor formation or by participating in subsequent reactions.
Catalysis of Cyanate Formation: Copper ions (Cu²⁺) have been shown to catalyze the oxidation of cyanide to cyanate, thereby facilitating EC formation in beverages like sugar cane spirits researchgate.netscribd.com.
Transition Metal Catalysis: Studies have investigated the role of transition metals in the ethanolysis of urea. While the initial step is the formation of ethyl carbamate, transition metal centers (e.g., Zn, Sc, La) can coordinate with ethyl carbamate, potentially influencing its subsequent reactions or stability researchgate.netresearchgate.net. These metals can act as Lewis acids, accepting electrons or polarizing bonds to increase reactivity, a common mechanism in metal ion catalysis scribd.comsandiego.edu. The reaction of ethanol with urea under transition-metal catalysis is an area of ongoing research, with EC formation being an initial step in some proposed mechanisms researchgate.net.
Degradation Mechanisms of Ethyl Carbamate and Carbamate Linkages
Ethyl carbamate is considered chemically stable, making its elimination challenging once formed researchgate.net. However, research is exploring methods for its degradation or reduction.
Enzymatic Degradation: Specific enzymes, such as ethyl carbamate hydrolase (ECH) isolated from Acinetobacter calcoaceticus, have demonstrated high specificity and activity in degrading ethyl carbamate researchgate.net. These enzymes can function under conditions that might limit other degradation processes, such as high ethanol concentrations researchgate.net.
Microbial Strategies: Certain strains of yeast have been developed or selected for their ability to reduce ethyl carbamate levels during commercial production wikipedia.org. Metabolic engineering approaches aim to modify yeast strains to minimize urea formation, a key precursor researchgate.net.
Chemical Stability of Carbamate Linkages: In general, carbamate linkages are relatively stable, particularly in ester forms. While carbamic acids themselves are unstable and decompose spontaneously, their ester derivatives, like ethyl carbamate, exhibit greater persistence ucanr.edumdpi.com. Degradation of carbamate linkages can occur through microbial activity, plant uptake, or in moist soil environments ucanr.edu.
Transformation Pathways: Under specific catalytic conditions, particularly with transition metals, ethyl carbamate can undergo transformation into other compounds, such as diethyl carbonate, through coordination and alcoholysis researchgate.netresearchgate.net.
Data Table: Kinetic Parameters for Cyanate-Mediated Ethyl Carbamate Formation
The reaction kinetics for the formation of ethyl carbamate from cyanate and ethanol have been investigated, providing insights into the reaction's energetic profile.
| Parameter | Value | Conditions | Source |
| Rate constant (Cyanate decay) | (8.0 ± 0.4) × 10⁻⁵ s⁻¹ | 25 °C, 48% aqueous ethanolic solution, pH 4.5 | nih.gov |
| Rate constant (EC formation) | (8.9 ± 0.4) × 10⁻⁵ s⁻¹ | 25 °C, 48% aqueous ethanolic solution, pH 4.5 | nih.gov |
| Activation Energy (ΔH‡) | 19.4 ± 1 kcal/mol | 25 °C, 48% aqueous ethanolic solution, pH 4.5 | nih.gov |
| Entropy of Activation (ΔS‡) | −12.1 ± 1 cal/K | 25 °C, 48% aqueous ethanolic solution, pH 4.5 | nih.gov |
| Gibbs Free Energy of Activation (ΔG‡) | 23.0 ± 1 kcal/mol | 25 °C, 48% aqueous ethanolic solution, pH 4.5 | nih.gov |
Compound List:
Ethyl Carbamate (EC)
Urea
Arginine
Citrulline
Ethanol
Cyanide
Cyanate
Isocyanic Acid (HNCO)
Carbamoyl Phosphate
Ornithine
Diethyl Carbonate (DEC)
Ethyl Carbamate Hydrolase (ECH)
Advanced Analytical Chemistry for Ethylcarbamic Acid Quantification
Spectroscopic Detection Modalities
Fourier-Transform Infrared and Raman Spectroscopy
Vibrational spectroscopy techniques, namely FTIR and Raman spectroscopy, offer valuable insights into the molecular structure and functional groups of ethyl carbamate (B1207046). These methods can be employed for identification and, in some cases, quantification based on characteristic spectral signatures.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is highly effective in identifying functional groups within organic molecules. For ethyl carbamate and related urethane (B1682113) structures, key absorption bands are associated with specific molecular vibrations. These include:
N-H stretching: Typically observed around 3290 cm⁻¹ in urethane groups, indicating the presence of the hydrogen-bonded N-H bond osti.govacs.orgmdpi.com.
C=O stretching: The carbonyl group of the urethane moiety exhibits characteristic absorption. Hydrogen-bonded urethane carbonyls typically absorb around 1710 cm⁻¹, while free urethane carbonyls appear around 1730 cm⁻¹ osti.govmdpi.com.
C-N stretching and N-H bending: These vibrations contribute to the amide I band, often observed in the region of 1500–1590 cm⁻¹, providing further structural information mdpi.com.
FTIR has been utilized to monitor the kinetics of urethane formation, demonstrating its accuracy by comparing results with thermal analysis techniques acs.org. The distinct absorption peaks associated with urethane monomers and polymers make FTIR a robust tool for such analyses acs.org.
Raman Spectroscopy: Raman spectroscopy complements FTIR by providing complementary vibrational information, particularly for non-polar bonds or those with minimal dipole moment changes. While direct studies on ethyl carbamate using Raman are less prevalent than FTIR, its principles are applied to related carbamate structures and urethane formation.
C-N stretching: In the context of carbamate pesticides like carbofuran, a peak at approximately 1201 cm⁻¹ has been attributed to the C-N stretching vibration of an azo compound formed during analysis nih.gov.
Urethane formation: Raman spectroscopy has been used to monitor urethane reaction kinetics, identifying urethane bands at approximately 1250 cm⁻¹ and 850 cm⁻¹ during the formation process acs.org. While the NCO double band in Raman spectra can overlap with C-H bands, making integration less straightforward than in FTIR, the technique remains valuable for studying reaction intermediates and kinetics acs.org.
Near-infrared (NIR)-FT-Raman spectroscopy, utilizing longer excitation wavelengths, can mitigate fluorescence issues often encountered with conventional Raman spectroscopy, making it suitable for quantitative analysis of polymers like polyurethanes haverford.edu.
| Technique | Analyte/Context | Functional Group/Vibration | Wavenumber (cm⁻¹) | Description/Assignment | Reference(s) |
| FTIR | Urethane formation | N-H stretching | ~3290 | Urethane N-H | osti.govacs.orgmdpi.com |
| FTIR | Urethane formation | C=O stretching (H-bonded) | ~1710 | Urethane carbonyl | osti.govmdpi.com |
| FTIR | Urethane formation | C=O stretching (free) | ~1730 | Urethane carbonyl | osti.govmdpi.com |
| FTIR | Urethane formation | C-N stretching / N-H bending | ~1500-1590 | Urethane amide I band | mdpi.com |
| Raman | Urethane formation | C-N stretching | ~1250, 850 | Urethane bands | acs.org |
| Raman | Carbamate pesticide | C-N stretching | ~1201 | Azo compound | nih.gov |
Method Validation and Performance Characteristics
The reliability and accuracy of analytical methods for quantifying ethyl carbamate are established through rigorous validation, which assesses various performance characteristics. These characteristics ensure that the method is fit for its intended purpose, whether for routine monitoring or research. Key parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Method Validation Parameters for Ethyl Carbamate: Numerous studies have focused on developing and validating methods, primarily using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors, for ethyl carbamate in diverse matrices such as food, beverages, and environmental samples.
Linearity: Analytical methods for ethyl carbamate typically demonstrate good linearity over a defined concentration range. For instance, a method using HPLC with fluorescence detection reported linearity from 0.9 to 1400 µg L⁻¹ rsc.org, while another GC-MS method showed linearity (R²) of 0.9996 in the range of 2–1000 ng/mL researchgate.net. Linearity is often assessed using regression analysis, with correlation coefficients (R²) typically exceeding 0.99 nih.govresearchgate.net.
Accuracy and Precision: Accuracy, often expressed as percent recovery, is generally reported to be within acceptable limits, frequently ranging from 80% to 110% researchgate.netnih.govresearchgate.net. Precision, measured by relative standard deviation (RSD), is also critical, with intra-day and inter-day RSDs commonly reported to be below 14% nih.gov, and often below 5% for more optimized methods researchgate.netresearchgate.net. Collaborative trials have shown repeatability and reproducibility RSDs within acceptable ranges, such as 1.2–7.8% and 2.3–9.6%, respectively researchgate.net.
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentrations at which an analyte can be reliably detected and quantified. Reported LODs and LOQs vary depending on the method and matrix, but are often in the low µg/kg or ng/mL range. For example, LODs have been reported as low as 0.69 µg/kg and LOQs as low as 2.10 µg/kg in food matrices nih.gov, while other methods report LODs around 1.5 ng/mL and LOQs around 5 ng/mL researchgate.net.
Summary of Performance Characteristics:
| Matrix/Method Type | LOD (Range) | LOQ (Range) | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | Reference(s) |
| GC-MS / Foods | 0.69–6.08 µg/kg | 2.10–18.43 µg/kg | >0.997 | 80.75–121.82 (intra-day), 78.84–116.98 (inter-day) | <14% | nih.gov, researchgate.net |
| GC-MS / Spirits | Not specified | ~5.0 µg/kg | Not specified | ~96.7% | <5% | researchgate.net |
| HPLC-FLD / Spirits | Not specified | 9 µg L⁻¹ | Not specified | Not specified | 4.4% (intra), 8.7% (inter) | researchgate.net |
| SPE-HPLC / Vinegars | 1.5 ng/mL | 5 ng/mL | 0.9996 | 94.9–99.9% | <5% | researchgate.net |
| HPLC-FLD / Foodstuffs | 0.01 ng mL⁻¹ | Not specified | 0.9965–0.9994 | Verified by 3 levels, 10 reps | 6.4–7.2% | rsc.org |
| GC-MS / Chinese liquor | Not specified | Not specified | Not specified | Not specified | Not specified | nih.gov |
| SERS / Pesticides (Carbamate) | 0.452 ppm | Not specified | 0.9786 | Not specified | Not specified | nih.gov |
| GC-MS / Red Wine | 2.8 µg L⁻¹ | 9.2 µg L⁻¹ | 0.9979 | 95.4–107.1% | 1.4–6.2% | researchgate.net |
The validation process ensures that the chosen analytical technique, coupled with appropriate sample preparation and detection methods, can reliably determine ethyl carbamate concentrations across a relevant range, providing accurate and reproducible results essential for safety assessments and regulatory compliance.
Compound Names Mentioned:
Ethyl carbamate (Urethane)
Carbamate
Urethane
Phenylisocyanate
Carbofuran
Dithiocarbamates
Computational Chemistry and Theoretical Studies of Ethylcarbamic Acid
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of ethylcarbamic acid. These computational approaches allow researchers to determine optimized molecular geometries, electron distribution, bond characteristics, and vibrational frequencies. Density Functional Theory (DFT) is a widely utilized method, often coupled with various hybrid exchange-correlation functionals such as B3LYP, PBEPBE, and PW91, in conjunction with a range of basis sets like 6-31+G(d), 6-311+G**, and 6-311++G(d,p) tudelft.nlacs.orgiucr.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Higher-level methods like Coupled Cluster with Single, Double, and Triple excitations (CCSD(T)) have also been employed for more precise energy calculations in related systems tudelft.nlacs.org.
These calculations provide critical molecular descriptors and insights into the electronic landscape of the molecule. For instance, studies have determined the molecular formula (C₃H₇NO₂) and molecular weight (89.09 g/mol ) nih.gov. Other computed properties, such as Topological Polar Surface Area (TPSA) of 49.3 Ų, offer insights into its potential interactions and solubility characteristics nih.gov. The IUPAC name is this compound, and its identifiers include SMILES notation CCNC(=O)O and InChI 1S/C3H7NO2/c1-2-4-3(5)6/h4H,2H2,1H3,(H,5,6) nih.gov.
Table 1: Computational Methods and Basis Sets in Studies Related to this compound
| Method | Basis Set | Relevance to this compound Studies | Citation(s) |
| DFT | B3LYP/6-311+G | Electronic structure, reaction pathways | tudelft.nlacs.orgiucr.orgresearchgate.netresearchgate.netresearchgate.net |
| DFT | B3LYP/6-311++G(d,p) | Electronic structure, reaction pathways | iucr.orgresearchgate.netresearchgate.netresearchgate.net |
| DFT | B3LYP/6-31+G(d) | Molecular modeling of carbamates | researchgate.net |
| DFT | PBEPBE/6-31+G(d) | Molecular modeling of carbamates | researchgate.net |
| DFT | PW91 | Electronic structure | researchgate.net |
| CCSD(T) | 6-311+G | High-level energy calculations | tudelft.nlacs.org |
| HF | 6-31+G(d) | Molecular modeling of carbamates | researchgate.net |
| Semi-empirical | PM3 | Molecular modeling of carbamates | researchgate.netresearchgate.net |
Table 2: Computed Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₃H₇NO₂ | - | nih.gov |
| Molecular Weight | 89.09 | g/mol | nih.gov |
| TPSA | 49.3 | Ų | nih.gov |
| IUPAC Name | This compound | - | nih.gov |
| SMILES | CCNC(=O)O | - | nih.gov |
| InChI | 1S/C3H7NO2/c1-2-4-3(5)6/h4H,2H2,1H3,(H,5,6) | - | nih.gov |
Reaction Pathway Elucidation through Computational Approaches
Computational methods are instrumental in dissecting the mechanisms and energetics of chemical reactions involving this compound or related carbamate (B1207046) species. Studies focused on CO₂ capture by amines, for instance, have utilized computational approaches to map out reaction pathways and determine activation barriers and reaction enthalpies. For N-ethyl carbamic acid, specific computational studies have quantified the energy barriers associated with key steps in the decomposition and formation of intermediates like isocyanates. For example, the activation barrier for N-ethyl carbamic acid catalyzed formation of an isocyanate has been calculated to be 87.4 kJ/mol tudelft.nlacs.org. Other related activation barriers identified include 144.4 kJ/mol for carbamic acid catalyzed decomposition, 163.0 kJ/mol for CO₂ catalyzed addition of an amine to a carbamic acid, and 187.4 kJ/mol for CO₂ catalyzed isocyanate formation tudelft.nlacs.org. A favorable reaction enthalpy of -45.0 kJ/mol has been reported for the formation of carbamic acid from an amine and CO₂ tudelft.nl. These findings are crucial for understanding reaction kinetics and thermodynamics in various chemical processes.
Table 3: Computational Energetic Parameters in Reaction Studies Involving N-Ethyl Carbamic Acid
| Parameter | Value | Unit | Context | Citation(s) |
| Activation Barrier (N-ethyl carbamic acid catalyzed isocyanate formation) | 87.4 | kJ/mol | CO₂ capture reactions, decomposition of carbamic acid | tudelft.nlacs.org |
| Activation Barrier (Carbamic acid catalyzed decomposition) | 144.4 | kJ/mol | CO₂ capture reactions, decomposition of carbamic acid | tudelft.nlacs.org |
| Activation Barrier (CO₂ catalyzed amine addition to carbamic acid) | 163.0 | kJ/mol | CO₂ capture reactions | tudelft.nlacs.org |
| Activation Barrier (CO₂ catalyzed isocyanate formation) | 187.4 | kJ/mol | CO₂ capture reactions | acs.org |
| Reaction Enthalpy | -45.0 | kJ/mol | Formation of carbamic acid from amine and CO₂ | tudelft.nl |
| Net Reaction Energy (related carbamate synthesis pathway 1) | -84.7 | kcal/mol | Pd-catalyzed carbamate formation | mdpi.com |
| Net Reaction Energy (related carbamate synthesis pathway 2) | -238.7 | kcal/mol | Pd-catalyzed carbamate formation (total energy including regeneration) | mdpi.com |
In Silico Predictions of Molecular Interactions and Activities
In silico methods are increasingly employed to predict how molecules interact with biological targets or other chemical species, thereby inferring potential activities. While direct in silico studies specifically predicting the interactions and activities of this compound itself are not extensively detailed in the reviewed literature, related carbamate compounds have been investigated. For example, studies on benzoyloxy-ethyl-carbamic acid (BECA), a derivative, have utilized in silico approaches to reveal its mechanism of action. These studies indicated that BECA demonstrates cytotoxic activity by inhibiting PARP1 in MCF-7 cells niscpr.res.inresearchgate.netresearchgate.net. Such investigations highlight the utility of computational modeling in predicting molecular interactions and potential biological effects, even for related chemical structures. General computational techniques for predicting protein-protein interactions (PPIs) using machine learning and deep learning, such as AlphaFold, also represent the broader landscape of in silico prediction methodologies nih.govbiorxiv.orgmdpi.comdiscngine.com. These advanced computational tools provide a framework for understanding molecular recognition and function, which can be extrapolated to various chemical and biological systems.
Compound Index:
this compound
Role of Ethylcarbamic Acid and Its Derivatives in Chemical Synthesis and Industrial Applications
Ethylcarbamic Acid as a Key Synthetic Intermediate
This compound and its simpler esters, like ethyl carbamate (B1207046) (urethane), serve as foundational molecules in the synthesis of more complex structures. wikipedia.org They act as versatile starting materials and intermediates in several industrial processes. nih.govacs.org
While the term "urethane" is synonymous with ethyl carbamate, it is important to note that ethyl carbamate itself is not a direct component in the manufacture of polyurethane polymers. wikipedia.orgwikipedia.org Polyurethanes are a major class of plastics where the repeating units are linked by carbamate groups, but these are typically formed by the reaction of an alcohol with an isocyanate, a different synthetic route. wikipedia.org
However, ethyl carbamate has historically been used as a chemical intermediate in the preparation of amino resins. wikipedia.org These resins were subsequently used as crosslinking agents in permanent-press textile treatments to create "wash-and-wear" fabrics. wikipedia.org In a different context, the formation of carbamates is a known, and often undesirable, reaction in the application of epoxy resin coatings. The amine curing agents in these systems can react with atmospheric carbon dioxide and water to form a carbamate salt on the surface, which appears as a white, matte layer. viacor.de
Organic building blocks are functionalized molecules that serve as the basic components for the bottom-up assembly of more complex molecular architectures. The carbamate structure is a valuable building block in organic synthesis, providing a stable and versatile scaffold. nbinno.com Due to their chemical properties, amino acids, which are the fundamental monomers of proteins, are widely used as building blocks in organic chemistry for synthesizing a variety of compounds, including inhibitors for enzymes like carbonic anhydrases. nih.gov The carbamate group's resemblance to a peptide bond allows it to be incorporated into complex molecules designed to interact with biological systems. nih.gov This makes carbamate-bearing molecules crucial in modern drug discovery and medicinal chemistry. nih.gov
Carbamate Derivatives in Medicinal Chemistry and Agrochemical Development
The versatility of the carbamate group has been extensively exploited in the development of pharmaceuticals and agrochemicals. nih.govacs.org By modifying the substituents at the amino and carboxyl ends of the carbamate linkage, chemists can fine-tune the biological and pharmacokinetic properties of molecules. nih.gov
The carbamate group is a key structural motif found in many drugs and prodrugs approved by regulatory agencies like the FDA and EMA. nih.govbohrium.com Its stability and ability to cross cell membranes make it an excellent surrogate for the more easily broken amide bond found in peptides. nih.govacs.org This has led to the development of carbamate-containing drugs for a wide range of diseases.
Carbamates are integral to drugs used in the treatment of:
Cancer nih.govresearchgate.net
Epilepsy nih.govresearchgate.net
Hepatitis C nih.gov
HIV infection nih.govresearchgate.net
Alzheimer's disease nih.govresearchgate.net
Table 1: Examples of Pharmaceutical Compounds with Carbamate Moieties
| Compound | Therapeutic Area | Role of Carbamate Group |
|---|---|---|
| Mebendazole | Anthelmintic (anti-parasitic) | Integral part of the core pharmacophore. nih.gov |
| Albendazole | Anthelmintic (anti-parasitic) | Structural component for biological activity. nih.gov |
| Irinotecan | Cancer (Chemotherapy) | Used as a prodrug to improve stability. nih.gov |
| Cenobamate | Epilepsy (Anticonvulsant) | Functional part of the approved drug. researchgate.net |
| Rivastigmine | Alzheimer's Disease | Acts as a cholinesterase inhibitor. researchgate.net |
Carbamate derivatives have been widely used in agriculture since the 1950s as pesticides, including insecticides, fungicides, and herbicides. nih.govacs.orgnih.gov They were seen as a welcome replacement for more persistent and toxic organochloride pesticides. nih.gov The first carbamate pesticide, Carbaryl, was registered for use in the USA in 1959. nih.gov
Many carbamate insecticides function by reversibly inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for nerve function in insects. wikipedia.org This mechanism is similar to that of organophosphate pesticides, although the inhibition by carbamates is reversible. wikipedia.org Carbamate fungicides have also been successfully developed and exhibit broad-spectrum activity by targeting thiol groups in the enzymes of plant pathogenic fungi. nih.gov
Table 2: Examples of Carbamate-Based Agrochemicals
| Compound | Type | Function |
|---|---|---|
| Carbaryl | Insecticide | Acetylcholinesterase inhibitor. nih.govwikipedia.org |
| Aldicarb | Insecticide | Acetylcholinesterase inhibitor. wikipedia.org |
| Carbofuran | Insecticide | Acetylcholinesterase inhibitor. wikipedia.org |
| Propamocarb | Fungicide | Used to control crop diseases. mdpi.com |
| Fenobucarb | Insecticide | Acetylcholinesterase inhibitor. wikipedia.org |
Protective Group Chemistry Applications
In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with reactions elsewhere in the molecule. organic-chemistry.org This is achieved by attaching a "protecting group," which can be later removed under specific conditions. organic-chemistry.org
The carbamate group is an excellent choice for protecting amines. nih.govnih.gov Amines are nucleophilic and can react with electrophiles; converting an amine to a carbamate reduces this nucleophilicity, rendering the nitrogen non-reactive under many synthetic conditions. organic-chemistry.org Carbamate protection is essential in complex syntheses, particularly in peptide chemistry where amino acids must be coupled in a specific sequence. chem-station.commasterorganicchemistry.com Different carbamate protecting groups can be removed under different conditions (e.g., acidic, basic, or hydrogenation), allowing for selective deprotection in a strategy known as an orthogonal protection scheme. organic-chemistry.orgmasterorganicchemistry.com
Table 3: Common Carbamate Protecting Groups in Organic Synthesis
| Protecting Group | Abbreviation | Deprotection Conditions |
|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) or heat. nih.govmasterorganicchemistry.com |
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation. nih.govmasterorganicchemistry.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions. organic-chemistry.orgmasterorganicchemistry.com |
| Allyloxycarbonyl | Alloc | Palladium-catalyzed reactions. nih.gov |
Environmental Dynamics and Biotransformation of Ethylcarbamic Acid
Environmental Fate and Transport Mechanisms
The environmental transport of ethyl carbamate (B1207046) is largely governed by its physical and chemical properties. Its high solubility in water and low octanol-water partition coefficient (log P) indicate a hydrophilic nature. wikipedia.orgstenutz.eu This suggests that in aquatic systems, it will predominantly partition into the water phase rather than sorbing to sediment or bioaccumulating in organisms.
Based on its estimated Henry's Law constant of 6.4 x 10⁻⁸ atm-m³/mole, ethyl carbamate is expected to be essentially nonvolatile from water surfaces. nih.gov Similarly, its low vapor pressure suggests that volatilization from soil surfaces is not a significant transport pathway. nih.gov The primary mechanism for its movement in the terrestrial environment is likely leaching through the soil column with water. An estimated soil adsorption coefficient (Koc) is low, which indicates high mobility in soil and a low potential for adsorption to soil organic matter. nih.govchemsafetypro.com This high mobility can lead to the potential contamination of groundwater. The dominant process for its removal from the troposphere is expected to be its reaction with hydroxyl radicals. ca.gov Due to its high water solubility, it may also be subject to removal from the atmosphere through rainout. ca.gov
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₇NO₂ | wikipedia.org |
| Molar Mass | 89.094 g·mol⁻¹ | wikipedia.org |
| Water Solubility | Very soluble (1 g in 0.65 g water) | stenutz.euwho.int |
| log P (Octanol-Water Partition Coefficient) | -0.15 to -0.19 | wikipedia.orgstenutz.eu |
| Vapor Pressure | 1.3 kPa at 78 °C; 0.36 mmHg at 25 °C | epa.govwikipedia.org |
| Henry's Law Constant | 6.4 x 10⁻⁸ atm-m³/mole (estimated) | nih.gov |
Microbial Degradation and Bioremediation Potential
Biodegradation is a key process in the environmental attenuation of ethyl carbamate. Several microorganisms have been identified that can degrade this compound, highlighting the potential for bioremediation of contaminated sites. The primary mechanism of microbial degradation involves enzymatic hydrolysis.
One notable bacterium, Lysinibacillus sphaericus MT33, isolated from Chinese liquor fermentation, demonstrated the ability to degrade 76.52% of ethyl carbamate. wikipedia.org This strain produces urethanase, an enzyme that directly breaks down ethyl carbamate. wikipedia.org Another study identified a novel ethyl carbamate hydrolase (ECH) from Acinetobacter calcoaceticus. mdpi.com This enzyme showed high specificity and efficiency in degrading ethyl carbamate, even in the high-ethanol and acidic environments characteristic of alcoholic beverages. mdpi.com The treatment with an immobilized form of this ECH resulted in a significant decrease in ethyl carbamate concentration in liquor. mdpi.com
Yeasts have also been shown to possess ethyl carbamate-degrading capabilities. Two strains of Candida ethanolica (J1 and J116), isolated from fermented grains, were able to use ethyl carbamate as a sole carbon source. nih.gov When immobilized with chitosan, these strains effectively reduced ethyl carbamate concentrations in Chinese Baijiu by 42.27% (strain J1) and 27.91% (strain J116) within 24 hours. nih.gov These findings underscore the potential of using specific microbial strains or their purified enzymes as a bioremediation strategy to reduce ethyl carbamate levels in both industrial settings and the environment. nih.govresearchgate.net
| Microorganism | Enzyme | Degradation Efficiency | Source / Application | Reference |
|---|---|---|---|---|
| Lysinibacillus sphaericus MT33 | Urethanase | 76.52% degradation | Chinese liquor fermentation | wikipedia.org |
| Acinetobacter calcoaceticus | Ethyl Carbamate Hydrolase (ECH) | Immobilized enzyme degraded 65.5% in a simulation system; reduced concentration by 71.6 µg/L in liquor | Chinese liquor | mdpi.com |
| Candida ethanolica J1 (immobilized) | Not specified | 42.27% degradation in 24h | Chinese Baijiu | nih.gov |
| Candida ethanolica J116 (immobilized) | Not specified | 27.91% degradation in 24h | Chinese Baijiu | nih.gov |
Photo-induced Transformation in Aquatic Environments
The transformation of ethyl carbamate induced by light is a relevant, albeit less studied, environmental process compared to its biodegradation. While pure polyurethane polymers are known to undergo photodegradation upon exposure to ultraviolet (UV) radiation, the photo-induced transformation of the simple ethyl carbamate molecule follows different pathways. researchgate.netnih.gov
The formation of ethyl carbamate itself can be accelerated by factors such as heat and UV radiation. bohrium.com Studies on alcoholic beverages have shown that storage conditions, including light exposure, can influence its concentration. bohrium.com This suggests that the molecule is susceptible to energy input from light.
Direct research on the photodegradation of ethyl carbamate in aquatic environments is limited. However, studies on other carbamate insecticides demonstrate that photochemical processes can contribute to their removal from water. researchgate.net These processes can involve direct photolysis or indirect photo-oxidation through reactions with photochemically generated reactive species like hydroxyl radicals. researchgate.net One study on Baijiu noted that forced photo-irradiation was a factor affecting the concentration of esters, which could be related to ethyl carbamate's stability and interactions. bohrium.com While the exact mechanisms and products of ethyl carbamate's photodegradation in natural aquatic systems require further investigation, its known sensitivity to UV light suggests that photo-induced transformation is a plausible pathway for its environmental attenuation.
Emerging Research Frontiers and Future Directions in Ethylcarbamic Acid Studies
Development of Novel Synthetic Routes
The traditional synthesis of carbamates often involved hazardous reagents like phosgene. google.com Consequently, a significant research effort is directed towards developing safer and more efficient synthetic routes.
Non-Phosgene Routes: Modern research focuses on avoiding toxic compounds like phosgene and its derivatives. nih.gov One prominent method involves the reaction of urea (B33335) and an alcohol, such as ethanol (B145695), under the influence of metal oxide catalysts. google.com This process is advantageous due to its simpler reaction process, reduced pollution, and high product yield. google.com
Catalyst-Free Synthesis: A novel approach involves the synthesis of diethyl carbonate from ethyl carbamate (B1207046) in supercritical ethanol without a catalyst. researchgate.net This method highlights a move towards reaction conditions that minimize chemical inputs and potential waste.
Carbon Dioxide as a Feedstock: A key area of green synthesis is the use of carbon dioxide (CO2) as a C1 building block. rsc.org Research has demonstrated the successful synthesis of various carbamates from CO2, amines, and alcohols using basic catalysts under mild reaction conditions. rsc.orgresearchgate.net This halogen-free method utilizes cheap and readily available starting materials. rsc.org
Alternative Reagents: Other innovative methods include the use of reagents like N,N'-disuccinimidyl-based mixed carbonates and the transformation of azides into carbamates, providing effective routes for medicinal chemistry applications. nih.gov Additionally, methods using isocyanates with Reformatzky reagents (ethyl zinc bromide acetate) in solvents like tetrahydrofuran are being explored for the synthesis of N-substituted ethyl carbamates. google.com
These developing synthetic strategies represent a shift towards safer, more sustainable, and efficient production of carbamates, moving away from hazardous traditional methods.
Advanced Analytical Techniques for Trace Level Detection
The detection of ethyl carbamate, often present at trace levels (µg/kg), requires highly sensitive and specific analytical methods. nih.gov Research is continuously refining existing techniques and developing new ones to meet the demands of food safety monitoring.
The standard and most authoritative method for quantifying ethyl carbamate is Gas Chromatography-Mass Spectrometry (GC-MS) . nih.govnih.gov To enhance selectivity and sensitivity, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is increasingly adopted. nih.gov Another widely used technique is High-Performance Liquid Chromatography (HPLC) , often coupled with a fluorescence detector (FLD) after a pre-column derivatization step with a reagent like 9-xanthydrol. researchgate.netrsc.org This derivatization is necessary because ethyl carbamate itself lacks a native fluorophore or chromophore. rsc.org
Emerging technologies are also showing promise for rapid and high-throughput screening. proquest.com These include:
Nanosensors and Surface-Enhanced Raman Spectroscopy (SERS): These experimental technologies are being explored for their potential in rapid detection. nih.govproquest.com
Immunoassays: Techniques like the Enzyme-Linked Immunosorbent Assay (ELISA) have been developed for the rapid and easily operable determination of ethyl carbamate in various samples, showing a strong correlation with GC-MS results. nih.gov
Electrochemical Biosensors: These represent another frontier in the development of rapid and specific analytical tools for ethyl carbamate detection. rsc.org
The following table provides a comparison of common and emerging analytical techniques for ethyl carbamate detection.
| Technique | Principle | Common Use | Advantages | Limitations |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Authoritative quantification in official methods. nih.gov | High sensitivity, selectivity, and reliability. nih.govresearchgate.net | Time-consuming sample preparation, expensive instrumentation. nih.gov |
| HPLC-FLD | Separation by liquid chromatography, fluorescence detection after derivatization. | Quantification in various food matrices. researchgate.net | Good sensitivity and accuracy. researchgate.net | Requires a derivatization step. rsc.org |
| ELISA | Antigen-antibody specific reaction. | Rapid screening of many samples. nih.gov | High-throughput, easy operation, lower cost. nih.gov | May have cross-reactivity, results often confirmed by GC-MS. nih.gov |
| SERS | Enhancement of Raman scattering of molecules adsorbed on rough metal surfaces. | Emerging research for rapid detection. proquest.com | Potential for high sensitivity and rapid analysis. proquest.com | Still in development for routine use. |
Green Chemistry Principles in Carbamate Synthesis
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate hazardous substances, are increasingly being applied to carbamate synthesis. yale.eduacs.org This approach aims to make the production of these important compounds more environmentally benign.
The core principles of green chemistry relevant to carbamate synthesis include:
Prevention of Waste: It is better to prevent waste than to treat it after it has been created. yale.eduacs.org
Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org
Use of Renewable Feedstocks: Utilizing renewable resources, such as CO2, instead of depleting ones is a key goal. rsc.orgyale.edu
Less Hazardous Chemical Syntheses: Designing syntheses to use and generate substances with little or no toxicity. yale.edu This is exemplified by the move away from phosgene. nih.gov
Catalysis: Using catalytic reagents is superior to stoichiometric reagents as they are more selective and can be used in small amounts. yale.eduacs.org
Design for Energy Efficiency: Conducting syntheses at ambient temperature and pressure to minimize energy requirements. yale.edu
The table below illustrates the application of these principles in modern carbamate synthesis.
| Green Chemistry Principle | Application in Carbamate Synthesis | Example |
| Prevention & Atom Economy | Developing direct, one-pot syntheses that minimize byproducts. | Synthesis from urea and alcohol where ammonia (B1221849) is the only byproduct, which can be recovered. google.com |
| Less Hazardous Synthesis | Replacing toxic reagents like phosgene with safer alternatives. nih.gov | Using organic carbonates or CO2 as carbonyl sources. nih.govrsc.org |
| Use of Renewable Feedstocks | Employing abundant and non-depleting raw materials. yale.edu | Direct synthesis from CO2, amines, and alcohols. rsc.orgresearchgate.net |
| Catalysis | Using catalysts to improve reaction efficiency and reduce waste. yale.edu | Employing basic catalysts or enzymes to facilitate reactions under milder conditions. rsc.orgacs.org |
| Safer Solvents | Reducing or eliminating the use of hazardous organic solvents. | Development of solvent-free methodologies for preparing carbamates. bohrium.com |
Interdisciplinary Research in Formation and Mitigation Strategies
Understanding and controlling the formation of ethyl carbamate in food and beverages is a complex challenge that necessitates a collaborative, interdisciplinary approach. nih.gov Research in this area integrates knowledge from chemistry, microbiology, food science, and genetic engineering.
The formation of ethyl carbamate is primarily a chemical reaction between ethanol and precursors such as urea, citrulline, and carbamyl phosphate (B84403). nih.govresearchgate.net These precursors are often generated through the metabolic activity of microorganisms during fermentation. nih.govnih.gov
Key interdisciplinary research areas include:
Microbiology and Genetic Engineering: Researchers are investigating the metabolic pathways in yeast (e.g., Saccharomyces cerevisiae) and lactic acid bacteria that lead to the production of urea and citrulline from arginine. nih.govresearchgate.net This has led to the development of genetically engineered yeast strains that produce less urea, thereby reducing the potential for ethyl carbamate formation. nih.gov For instance, enhancing the expression of the DUR1,2 gene in yeast can improve urea degradation. nih.gov
Food Science and Technology: This field focuses on how processing and storage conditions affect ethyl carbamate levels. Factors such as temperature, pH, and ethanol concentration significantly influence the rate of its formation. mdpi.com Mitigation strategies at the production level include optimizing distillation processes, controlling fermentation temperatures, and using enzymatic treatments to degrade precursors. nih.govmdpi.com
Agricultural Science: Since arginine levels in grapes can influence precursor formation, research extends to viticulture practices. nih.gov Controlled application of nitrogen fertilizers is one strategy to manage arginine concentrations in the initial raw material. nih.gov
Analytical Chemistry: The development of advanced analytical methods, as discussed previously, is crucial for monitoring the effectiveness of mitigation strategies and ensuring regulatory compliance. proquest.com
This integrated research effort, from the vineyard to the final product, is essential for developing effective and practical strategies to minimize ethyl carbamate content in the food supply. nih.gov
Q & A
Q. What experimental and computational methods are used to determine the preferred conformations of ethylcarbamic acid?
Q. How is this compound synthesized, and what analytical methods validate its purity?
this compound derivatives (e.g., esters) are synthesized via reactions involving isocyanates under controlled gradients (e.g., Method F and Gradient I in compound 29). Purity is confirmed using elemental analysis (C, H, N, F percentages) and chromatographic techniques , with reported purities exceeding 98% .
Q. What role does conformational analysis play in studying this compound’s reactivity?
Conformational stability (e.g., transamide preference in Et-2t vs. cisamide) directly impacts reaction thermodynamics, such as CO₂ capture. Energy differences between conformers are calculated using Boltzmann population analysis at 298 K, which informs the likelihood of specific reaction pathways .
Advanced Research Questions
Q. How do potential energy surface (PES) scans resolve contradictions in identifying this compound conformers?
PES scans along critical dihedral angles (e.g., χ = ∠(HO2C−N−C1−C2)) reveal that certain expected conformers (e.g., Et-2h) do not correspond to local minima. Computational workflows use ab initio methods to eliminate nonviable structures, reducing discrepancies between predicted and observed conformers .
Q. What methodologies reconcile discrepancies between computational and experimental Gibbs free energy values in CO₂ capture studies?
Discrepancies arise from incomplete conformational sampling or solvation model limitations. To address this:
Q. How do solvation models and conformational enumeration improve accuracy in reaction feasibility predictions?
Advanced solvation models (e.g., SMD with explicit solvent interactions) account for dielectric effects, while systematic conformational enumeration ensures all minima on the PES are considered. For this compound, 4 out of 6 predicted conformers were validated experimentally, enhancing confidence in reaction energy calculations .
Data Contradiction Analysis
Q. Why do some theoretical conformers of this compound fail to appear in experimental studies?
Computational predictions may overestimate conformational diversity due to neglecting steric clashes or kinetic barriers . For example, attempts to locate Et-2h led to structural collapse into Et-2t or Et-2c, highlighting the need for transition state analysis in conformational studies .
Q. How can researchers address conflicting reports on the stability of this compound zwitterions?
Zwitterion stability is highly solvent-dependent. Studies must specify:
- pH conditions and counterion effects.
- Implicit vs. explicit solvent models in computational setups. Evidence from crystallographic data (e.g., atomic coordinates in zwitterion structures) can validate computational predictions .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
